3-((2,5-Dibromophenyl)sulfonamido)propanamide
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Overview
Description
3-((2,5-Dibromophenyl)sulfonamido)propanamide is an organic compound with the molecular formula C9H10Br2N2O3S and a molecular weight of 386.06 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a dibromophenyl ring, which is further connected to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-((2,5-Dibromophenyl)sulfonamido)propanamide typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3-aminopropanamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-((2,5-Dibromophenyl)sulfonamido)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((2,5-Dibromophenyl)sulfonamido)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-((2,5-Dibromophenyl)sulfonamido)propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the dibromo groups can interact with cellular components, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-((2,5-Dibromophenyl)sulfonamido)propanamide include other sulfonamide derivatives and dibromophenyl compounds. For example:
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds have similar structural features and are studied for their anticancer activity.
Propanamide-sulfonamide based drug conjugates: These compounds are explored for their dual inhibitory effects on enzymes such as urease and cyclooxygenase-2.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H10Br2N2O3S |
---|---|
Molecular Weight |
386.06 g/mol |
IUPAC Name |
3-[(2,5-dibromophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C9H10Br2N2O3S/c10-6-1-2-7(11)8(5-6)17(15,16)13-4-3-9(12)14/h1-2,5,13H,3-4H2,(H2,12,14) |
InChI Key |
YFOKGNUOFQIKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCC(=O)N)Br |
Origin of Product |
United States |
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